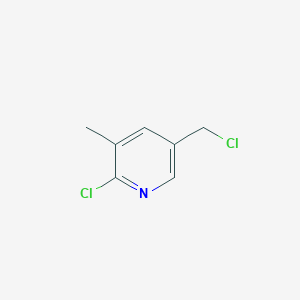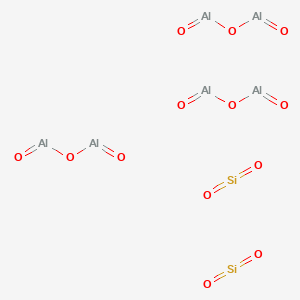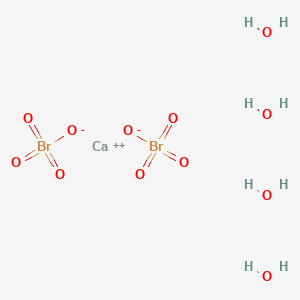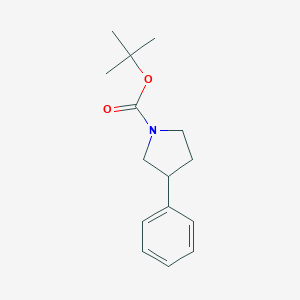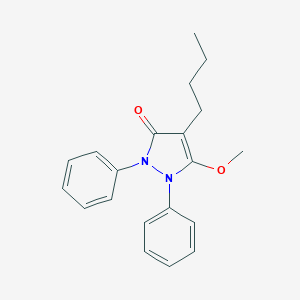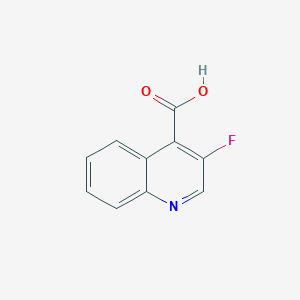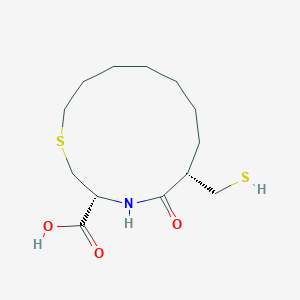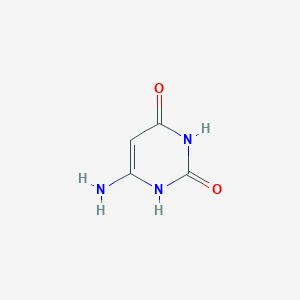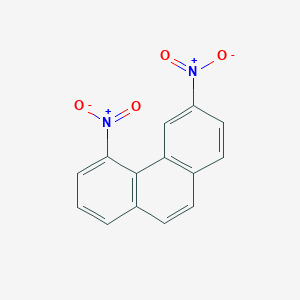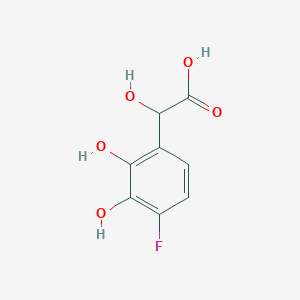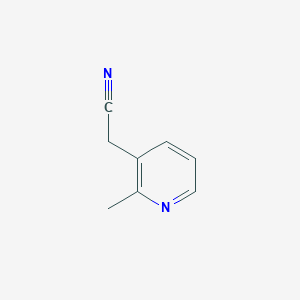
2-(2-甲基吡啶-3-基)丙腈
描述
“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Synthesis Analysis
The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-3-yl)acetonitrile” is represented by the formula C8H8N2 .科学研究应用
Application in Flow Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically Flow Chemistry .
Summary of the Application
2-Methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is greener and more efficient than conventional batch reaction protocols .
Methods of Application
The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
Results or Outcomes
The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Application in Suzuki Cross-Coupling Reaction
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
A series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
Methods of Application
The Suzuki cross-coupling reactions were catalyzed by palladium . The reactions involved 5-bromo-2-methylpyridin-3-amine and several arylboronic acids .
Results or Outcomes
The reactions resulted in a series of novel pyridine derivatives in moderate to good yield . These derivatives were then evaluated for potential biological activities .
Application in the Preparation of Pyrazolopyrimidine Derivatives
Summary of the Application
6-Methyl-3-pyridineacetonitrile is used as a reactant in the preparation of pyrazolopyrimidine derivatives .
Methods of Application
The specific methods of application are not detailed in the source. However, typically, the preparation of pyrazolopyrimidine derivatives involves a series of chemical reactions, including condensation and cyclization .
Results or Outcomes
The outcome of this application is the synthesis of pyrazolopyrimidine derivatives . These derivatives can be evaluated for potential biological activities .
Application in the Preparation of Fine Chemicals
Specific Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals .
Methods of Application
The specific methods of application are not detailed in the source. However, typically, the preparation of fine chemicals involves a series of chemical reactions .
Results or Outcomes
The outcome of this application is the synthesis of fine chemicals . These chemicals can be used in various industries .
安全和危害
属性
IUPAC Name |
2-(2-methylpyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVSUGWTHGNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-3-yl)acetonitrile | |
CAS RN |
101166-73-8 | |
| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

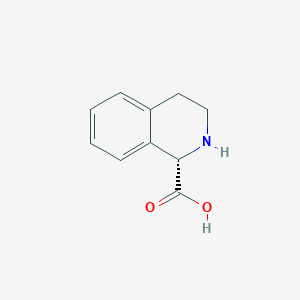
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
